molecular formula C12H18INO2 B5111810 2-[4-(4-Iodophenoxy)butylamino]ethanol

2-[4-(4-Iodophenoxy)butylamino]ethanol

Cat. No.: B5111810
M. Wt: 335.18 g/mol
InChI Key: XCROYSIYACXFFM-UHFFFAOYSA-N
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Description

2-[4-(4-Iodophenoxy)butylamino]ethanol is an organic compound with the molecular formula C12H18INO2 It is characterized by the presence of an iodophenoxy group attached to a butylaminoethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Iodophenoxy)butylamino]ethanol typically involves the reaction of 4-iodophenol with 4-bromobutylamine, followed by the addition of ethanolamine. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Step 1: 4-Iodophenol reacts with 4-bromobutylamine in the presence of potassium carbonate to form 4-(4-iodophenoxy)butylamine.

    Step 2: The resulting 4-(4-iodophenoxy)butylamine is then reacted with ethanolamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Iodophenoxy)butylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodophenoxy group can be reduced to a phenol group.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-Iodophenoxy)butylamino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Iodophenoxy)butylamino]ethanol involves its interaction with specific molecular targets and pathways. The iodophenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The butylaminoethanol backbone may facilitate the compound’s binding to specific sites, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butylamino)ethanol
  • 2-(Ethylamino)ethanol
  • 2-(Methylamino)ethanol
  • 2-Dimethylaminoethanol

Uniqueness

2-[4-(4-Iodophenoxy)butylamino]ethanol is unique due to the presence of the iodophenoxy group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack the iodine atom or have different substituents.

Properties

IUPAC Name

2-[4-(4-iodophenoxy)butylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18INO2/c13-11-3-5-12(6-4-11)16-10-2-1-7-14-8-9-15/h3-6,14-15H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCROYSIYACXFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCNCCO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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